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Compound of Interest

Compound Name: 3-Morpholinopropanamide
CAS No.: 4441-33-2
Cat. No.: B3022374
Get Quote
. J

Executive Summary

3-Morpholinopropanamide (CAS 4441-33-2) is a beta-amino amide formed via the Michael
addition of morpholine to acrylamide. In drug development, it serves three primary functions:

¢ Synthetic Intermediate: A precursor for generating morpholine-functionalized linkers, acids
(via hydrolysis), and amines (via reduction).

¢ Solubility Enhancer: The morpholine moiety is a standard pharmacophore used to modulate
the lipophilicity (LogP) and aqueous solubility of drug candidates.

» Toxicological Model: It represents the stable covalent adduct formed when acrylamide
interacts with secondary amines, serving as a reference standard in studies quantifying
acrylamide-protein binding.

Chemical Identity & Physicochemical Properties[3]
[4][5]
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The following data consolidates the core identifiers and physical constants for 3-
Morpholinopropanamide.

Property Specification
CAS Registry Number 4441-33-2
IUPAC Name 3-(Morpholin-4-yl)propanamide

3-Morpholinopropionamide;
Synonyms -Morpholinopropionamide; 4-

Morpholinepropanamide

Molecular Formula

Molecular Weight 158.20 g/mol

Structure Morpholine ring attached to a propanamide tail

) Solid (typically white to off-white crystalline
Physical State
powder)

Solubilit Highly soluble in water, methanol, ethanol;
olubility _ _
sparingly soluble in non-polar solvents

pKa (Calculated) ~7.5 (referring to the morpholine nitrogen)

Synthesis & Reaction Mechanisms[6][7][8]

The industrial and laboratory synthesis of 3-Morpholinopropanamide relies on the aza-
Michael addition. This reaction is atom-economical, requires no catalyst (though often
accelerated by protic solvents), and proceeds under mild conditions.

Mechanism of Formation

The nucleophilic nitrogen of morpholine attacks the

-carbon of the electron-deficient acrylamide double bond. The resulting enolate intermediate is
rapidly protonated to yield the saturated amide.
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Figure 1: The aza-Michael addition pathway for the synthesis of 3-Morpholinopropanamide.

Laboratory Synthesis Protocol

Objective: Synthesis of 3-Morpholinopropanamide on a 50 mmol scale.

Reagents:

e Morpholine (CAS 110-91-8): 4.36 g (50 mmol)

e Acrylamide (CAS 79-06-1): 3.55 g (50 mmol)

e Solvent: Water or Methanol (20 mL)

Procedure:

» Preparation: Dissolve acrylamide (3.55 g) in 20 mL of water in a round-bottom flask.

o Addition: Add morpholine (4.36 g) dropwise over 10 minutes while stirring at room
temperature (25°C). The reaction is exothermic; ensure temperature does not exceed 40°C
to prevent polymerization of acrylamide.

e Reaction: Stir the mixture for 4—6 hours at room temperature. Monitor consumption of
acrylamide by TLC (eluent: MeOH/DCM 1:9) or HPLC.

¢ Isolation:

o If using water:[1][2] Lyophilize the solution to obtain the crude solid.
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o If using methanol: Remove solvent under reduced pressure (rotary evaporator).

 Purification: Recrystallize from ethanol/ethyl acetate or use silica gel column
chromatography (DCM:MeOH gradient) if high purity (>99%) is required for biological
assays.

* Yield: Typical yields range from 90% to 98%.

Applications in Drug Development[4][8]
Pharmacophore Modulation

The morpholine ring is a privileged structure in medicinal chemistry, often introduced to improve
the metabolic stability and water solubility of drug candidates. 3-Morpholinopropanamide
serves as a building block to introduce this moiety.

o Solubility: The ether oxygen and tertiary amine in the morpholine ring act as hydrogen bond
acceptors, lowering the LogP compared to phenyl or cyclohexyl analogs.

e Metabolism: The amide group can be hydrolyzed by amidases in vivo, potentially releasing
the active morpholine-containing fragment or acting as a prodrug handle.

Reference Standard for Acrylamide Adducts

In toxicology and food safety research, acrylamide is known to form covalent adducts with
proteins (via cysteine and lysine residues) and DNA.

e Mechanism: The reaction of morpholine with acrylamide mimics the interaction of biological
secondary amines with acrylamide.

o Utility: 3-Morpholinopropanamide is used as an LC-MS/MS reference standard to quantify
"free” vs. "bound" acrylamide in complex biological matrices. It validates the efficiency of
extraction protocols for acrylamide adducts.

Downstream Synthetic Utility

The amide functionality of CAS 4441-33-2 allows for further derivatization:

» Hofmann Rearrangement: Converts the amide to a primary amine.
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¢ Reduction: Lithium Aluminum Hydride (LAH) reduction yields 3-Morpholinopropylamine (CAS
123-00-2), a common curing agent and linker.

¢ Hydrolysis: Acidic hydrolysis yields 3-Morpholinopropanoic acid (CAS 4497-04-5), used in
peptide coupling.
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Figure 2: Synthetic divergence from 3-Morpholinopropanamide to other key intermediates.

Analytical Validation

To ensure scientific integrity, the identity of the synthesized 3-Morpholinopropanamide must

be validated using the following parameters.
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Technique Expected Signal /| Observation

2.40 (t, 2H,

-CO), 2.60 (t, 2H,
1H NMR (D20) ), 2.45 (m, 4H, ring
), 3.65 (m, 4H, ring

).

Amide | band at ~1660
(C=0 stretch); Amide Il band at ~1600
IR Spectroscopy
(N-H bend). Absence of C=C stretch (1610-1630

) indicates complete consumption of acrylamide.

ESI+:
Mass Spectrometry
peak at m/z 159.1.

Safety & Handling

While 3-Morpholinopropanamide is less toxic than its precursor acrylamide (a neurotoxin and
carcinogen), standard laboratory safety protocols apply.

» Hazard Classification: Irritant (Skin/Eye).

e Precursors: Acrylamide is highly toxic; handling requires a fume hood and appropriate PPE
(nitrile gloves, safety glasses).

o Storage: Store in a cool, dry place. Hygroscopic nature requires tightly sealed containers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3022374?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

